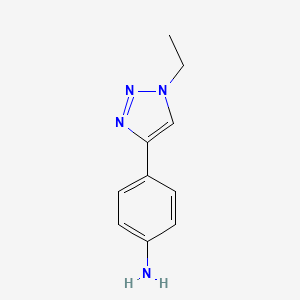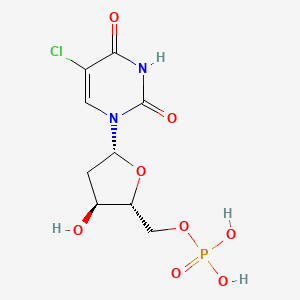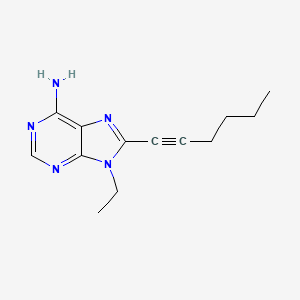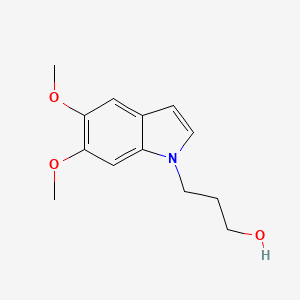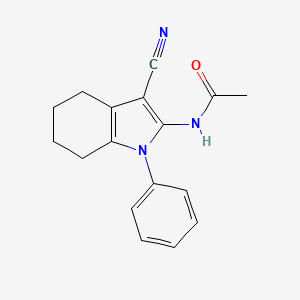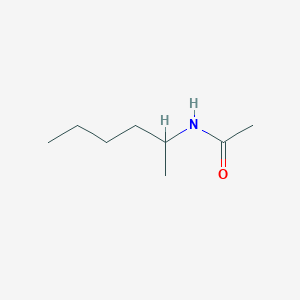
N-(Hexan-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hexan-2-yl)acetamide is an organic compound with the molecular formula C8H17NO. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Hexan-2-yl)acetamide can be synthesized through the reaction of hexan-2-amine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of the acetamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the direct acylation of hexan-2-amine with acetic acid in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride. This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hexan-2-yl)acetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the compound can hydrolyze to produce hexan-2-amine and acetic acid.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Substitution: It can undergo substitution reactions where the hexyl group or the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
Hydrolysis: Hexan-2-amine and acetic acid.
Oxidation: N-oxide derivatives.
Substitution: Various substituted acetamides depending on the reagents used.
Applications De Recherche Scientifique
N-(Hexan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(Hexan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(Hexan-2-yl)acetamide can be compared with other acetamide derivatives such as:
N-(Hexan-1-yl)acetamide: Similar structure but with the hexyl group attached at a different position.
N-(Hexan-3-yl)acetamide: Another isomer with the hexyl group attached at the third carbon.
N-(Hexan-4-yl)acetamide: Yet another isomer with the hexyl group attached at the fourth carbon.
These similar compounds may exhibit different chemical and biological properties due to the variation in the position of the hexyl group, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
16538-02-6 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
N-hexan-2-ylacetamide |
InChI |
InChI=1S/C8H17NO/c1-4-5-6-7(2)9-8(3)10/h7H,4-6H2,1-3H3,(H,9,10) |
Clé InChI |
UMBQKVCVCZEWSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


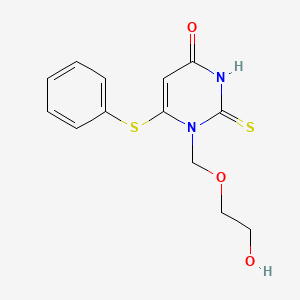

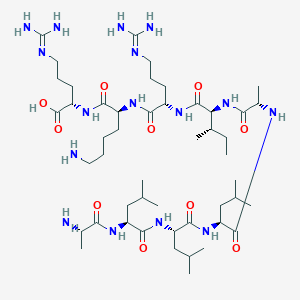


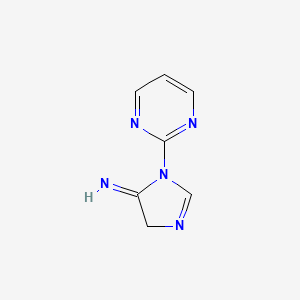
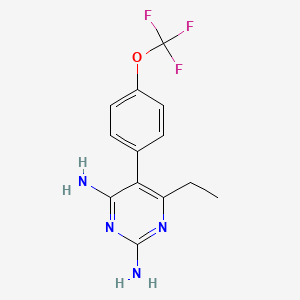
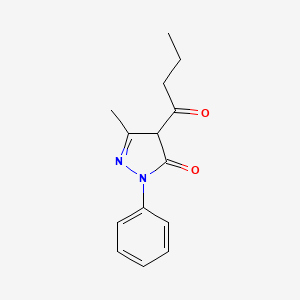
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
